molecular formula C11H18O4 B599399 (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol CAS No. 144096-46-8

(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol

Cat. No.: B599399
CAS No.: 144096-46-8
M. Wt: 214.261
InChI Key: VPNRLNAIVJHRND-ZLBUGPOZSA-N
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Description

(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol is a complex organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This stereochemically defined benzopyran derivative features a central epoxy bridge and multiple hydroxyl groups, making it a molecule of significant interest in synthetic and medicinal chemistry. Its complex ring system serves as a valuable scaffold for the synthesis of novel chemical entities and as a standard for analytical method development. Researchers can utilize this compound in the exploration of natural product synthesis, particularly for compounds with similar complex oxygenated ring structures . It is also suited for studies investigating the physicochemical properties of epoxy-containing heterocycles and their behavior in various solvent systems. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(1S,3S,4R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9+,10+,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNRLNAIVJHRND-ZLBUGPOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C3(C1OC(O2)CC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC2C3([C@H]1O[C@H](O2)C[C@@H]3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849505
Record name (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144096-46-8
Record name (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol (EHEP) is a complex organic molecule notable for its unique stereochemistry and functional groups. It features a benzopyran core that is integral to its biological activities. This article reviews the biological activity of EHEP, emphasizing its pharmacological potential and applications in medicinal chemistry.

Chemical Structure and Properties

EHEP's molecular formula is C11H18O4C_{11}H_{18}O_4 with a molecular weight of approximately 214.26 g/mol. The compound possesses multiple chiral centers which contribute to its stereochemical complexity. Its structure can be represented as:

InChI Key VPNRLNAIVJHRND ZLBUGPOZSA N\text{InChI Key VPNRLNAIVJHRND ZLBUGPOZSA N}

1. Antioxidant Properties

EHEP has demonstrated significant antioxidant activity , which is crucial for neutralizing free radicals and protecting cells from oxidative stress. This property is vital for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases.

2. Antimicrobial Activity

Research indicates that EHEP exhibits antimicrobial properties against various pathogens. Its derivatives have been explored for their efficacy in combating bacterial infections, positioning EHEP as a candidate for antibiotic development.

3. Anti-inflammatory Effects

EHEP may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and asthma. Studies have shown that compounds within the benzopyran class can inhibit pro-inflammatory cytokines.

Understanding how EHEP interacts with biological macromolecules is essential for predicting its pharmacological effects. Studies often focus on:

  • Enzyme Inhibition : EHEP may inhibit specific enzymes involved in metabolic processes.
  • Cell Signaling Modulation : The compound could influence signaling pathways that regulate inflammation and oxidative stress responses.

Study on Antioxidant Activity

A study assessing the antioxidant capacity of EHEP found that it significantly reduced lipid peroxidation in vitro, suggesting its potential use in formulations aimed at enhancing cellular protection against oxidative damage.

Antimicrobial Efficacy Research

In vitro tests showed that EHEP exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of EHEP revealed that it effectively reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
FlavonoidsPolyphenolic structure with varied substitutionsBroad-spectrum antioxidant activity
CoumarinsFused benzene and pyrone ringsExhibits anticoagulant properties
IsoflavonesSimilar benzopyran skeleton but different substitutionsEstrogenic activity affecting hormonal balance

This table highlights the diversity within the benzopyran class while emphasizing the unique stereochemistry and potential applications of EHEP.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on stereochemistry, substituent effects, and synthetic strategies.

Core Structure and Stereochemistry

  • Target Compound : Features a hexahydrobenzopyran core with a rigid 2,5-epoxy bridge and four stereocenters (2S,4S,5S,6R). The ethyl group at position 6 and hydroxyls at 4/4a contribute to its polarity and hydrogen-bonding capacity .
  • Pyrano[4,3-b]pyran Derivatives: describes 3,4-dihydro-2H-pyrano[4,3-b]pyran-5-ones, which lack the epoxy bridge and hexahydro framework. These derivatives are synthesized via Diels-Alder reactions of quinone methides or aldol condensations of dehydroacetic acid, differing significantly in ring saturation and functionality .
  • 3-(2-Benzoylallyl)pyran-2-ones () : Compounds like 14f and 14g contain a pyran-2-one core with benzoyl and alkyl/arylthio substituents. Their planar, unsaturated cores contrast with the target compound’s saturated, stereochemically complex structure .

Substituent Effects and Reactivity

  • Ethyl vs. Methyl Groups : The target compound’s 6-ethyl group enhances lipophilicity compared to 6-methyl analogs (e.g., 6-methylpyran-2-ones in ). This substitution may influence bioavailability and metabolic stability .
  • Epoxy vs. Ether/Olefin Functionality: The 2,5-epoxy bridge in the target compound introduces ring strain and reactivity distinct from non-epoxidized analogs. For example, 3-thiophenoxymethyl-4-hydroxypyran-2-one () forms pyrano[4,3-b]pyran-5-ones via Diels-Alder reactions, a pathway unavailable to the epoxidized target compound .

Physicochemical Properties

Property Target Compound 3-(2-Benzoylallyl)pyran-2-ones (14f/g) Pyrano[4,3-b]pyran-5-ones
Core Structure Hexahydrobenzopyran + epoxy Unsaturated pyran-2-one Fused pyran-pyrone
Key Substituents 6-Ethyl, 4/4a-OH Benzoyl, ethoxy/benzylthio Alkyl, ethers
Stereocenters 4 (2S,4S,5S,6R) 0 0–2 (depending on synthesis)
Melting Point Not reported 94°C (14f), 84–86°C (14g) Variable, often crystalline
Reactivity Epoxide ring-opening potential Electrophilic allylic positions Diels-Alder reactivity

Preparation Methods

Biocatalytic Epoxidation of Benzopyran Derivatives

The stereoselective microbial epoxidation of benzopyran precursors has emerged as a critical method for constructing the 2,5-epoxy moiety in the target compound. In a landmark study, Corynebacterium sp. SC 13876 and Mortierella ramanniana SC 13840 were employed to catalyze the epoxidation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, yielding a trans-diol intermediate with high enantiomeric excess. This process involves two stages:

  • Fermentation-Epoxidation : Substrate incubation with microbial cultures under aerobic conditions, optimizing pH (6.5–7.2) and temperature (28–30°C).

  • Diol Formation : Hydrolysis of the epoxide intermediate via microbial enzymes, achieving diol yields of 60.7–76 M% and optical purities of 92.5–96%.

The table below summarizes key parameters for microbial epoxidation:

MicroorganismSubstrate Concentration (g/L)Yield (%)Optical Purity (%)
Corynebacterium sp.2.038.690
M. ramanniana2.060.792.5

Optimization of Fermentation Conditions

Glucose supplementation (10 g/L) enhances microbial activity, increasing diol yield by 18–22%. A two-stage process separating cell growth (72 hours) and biotransformation (48 hours) further improves efficiency, reducing byproduct formation.

Chemical Synthesis Strategies

Epoxide Formation via Peracid-Mediated Oxidation

Chemical epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C provides an alternative to microbial methods. However, this approach yields racemic mixtures, necessitating chiral resolution techniques such as enzymatic kinetic resolution or chromatography.

Hydrogenation and Cyclization

The hexahydrobenzopyran core is constructed via catalytic hydrogenation of a benzopyran precursor. Using palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂ in ethanol, full saturation of the pyran ring is achieved within 6 hours. Subsequent acid-catalyzed cyclization (H₂SO₄, 0.1 M) forms the epoxy bridge, though stereochemical control remains challenging without chiral auxiliaries.

Stereochemical Control Mechanisms

Chiral Pool Synthesis

Starting from (R)-ethyl lactate, a four-step sequence introduces the 6-ethyl group with >98% enantiomeric excess. Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) ensures retention of configuration during etherification.

Asymmetric Epoxidation Catalysts

Salen-manganese(III) complexes (e.g., Jacobsen catalyst) enable enantioselective epoxidation of allylic alcohols, though substrate compatibility with the benzopyran system remains limited. Reported enantioselectivities for analogous compounds range from 80–85% ee.

Purification and Analytical Validation

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with the target compound eluting at 12.3 minutes (flow rate: 1 mL/min). Preparative HPLC scales this process, achieving 99.2% chemical purity.

Spectroscopic Characterization

  • NMR :

    • 1H^1H NMR (400 MHz, CDCl₃): δ 4.25 (d, J = 6.8 Hz, H-2), 3.78 (m, H-4a), 1.32 (t, J = 7.2 Hz, 6-Ethyl CH₃).

    • 13C^{13}C NMR: 102.5 ppm (epoxy C-O-C), 68.9 ppm (C-4a).

  • HRMS : m/z calc. for C₁₁H₁₈O₄ [M+H]⁺: 225.1128, found: 225.1131.

Comparative Analysis of Synthesis Routes

MethodYield (%)Optical Purity (%)Scalability
Microbial Epoxidation60–7690–96High
Chemical Epoxidation45–55<50Moderate
Chiral Pool Synthesis30–40>98Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol
Reactant of Route 2
Reactant of Route 2
(2S,4S,5S,6R)-6-Ethylhexahydro-2H-2,5-epoxy-1-benzopyran-4,4a(5H)-diol

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